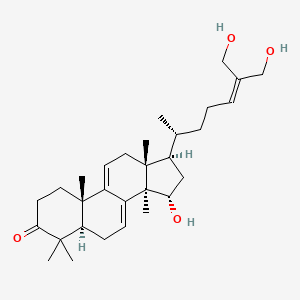

Ganoderiol B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ganoderiol B is a moderately active inhibitor against HIV-1 PR with a 50% inhibitory concentration of 0.17-0.23 mM.

Wissenschaftliche Forschungsanwendungen

Ganoderiol B, a lanostane-type triterpenoid isolated from Ganoderma lucidum, has been identified as a biologically active metabolite with a range of applications . Ganoderma lucidum, also known as Lingzhi in China, has a history in traditional Chinese medicine, demonstrating anti-proliferation, anti-inflammation, and anti-metastasis properties .

Antiviral Activity

This compound, along with other metabolites such as ganoderiol F, ganodermanontriol, ganoderic acids B, C, α, and H, and ganoderiols A, has demonstrated antiviral activity against HIV-1 .

Inhibition of Cholesterol Synthesis

This compound (also known as ganodermanonol) has shown an inhibitory effect on in vitro cholesterol synthesis by inhibiting the enzyme lanosterol 14α-desmethylase, which transforms 24,25-dihydrolanosterol into cholesterol .

Cytotoxicity

Lucialdehydes B and C, ganodermanonol (this compound), and ganodermanondiol have exhibited cytotoxic effects in vitro against Lewis lung carcinoma cells, sarcoma 180, and tumor cell lines T47D and MethA . In a subsequent study performed on antler-shaped basidiocarps, lucidimol B and ganodermatriol also showed cytotoxicity against Lewis lung carcinoma cells .

Anti-inflammatory Effects

Ganoderma lucidum extract has demonstrated anti-inflammatory effects, reducing nitric oxide production in LPS-stimulated BV-2 microglial cells . The anti-inflammatory action of ganoderterpene A is attributed to its suppression of key signaling pathways, specifically the MAPK and TLR-4/NF-κB pathways .

Anti-metastatic Properties

Ganoderma lucidum extract, mainly containing ganoderiol A, dihydrogenated GA, and GA isomer, can inhibit the abilities of adhesion and migration, while having a slight influence on that of invasion in highly metastatic breast cancer MDA-MB-231 cells at non-toxic doses . The extract decreases the active forms of focal adhesion kinase (FAK) and disrupts the interaction between FAK and SRC, leading to the deactivation of paxillin . It also downregulates the expressions of RhoA, Rac1, and Cdc42, and decreases the interaction between neural Wiskott-Aldrich Syndrome protein (N-WASP) and Cdc42, which impair cell migration and actin assembly .

Other Bioactivities

Ganoderma preparations have been used for the prevention and treatment of various diseases and possess anticancer, antibiotic, immune response-stimulating, anti-hypertensive, and blood lipid-lowering effects .

Effects on Cell Proliferation

Ganoderol B, ganodermatriol, and ganoderiol F affect the proliferation of LNCaP cells .

Disintegration of Aβ Fibrils

Eigenschaften

CAS-Nummer |

106518-62-1 |

|---|---|

Molekularformel |

C30H46O4 |

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

(5R,10S,13R,14R,15S,17R)-15-hydroxy-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H46O4/c1-19(8-7-9-20(17-31)18-32)23-16-26(34)30(6)22-10-11-24-27(2,3)25(33)13-14-28(24,4)21(22)12-15-29(23,30)5/h9-10,12,19,23-24,26,31-32,34H,7-8,11,13-18H2,1-6H3/t19-,23-,24+,26+,28-,29-,30-/m1/s1 |

InChI-Schlüssel |

SZCAPUAJXOKPIR-AHHFHQBHSA-N |

SMILES |

CC(CCC=C(CO)CO)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O |

Isomerische SMILES |

C[C@H](CCC=C(CO)CO)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |

Kanonische SMILES |

CC(CCC=C(CO)CO)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ganoderiol B; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.